molecular formula C12H14ClNO3 B2896965 methyl 4-(4-chlorobutanamido)benzoate CAS No. 353765-74-9

methyl 4-(4-chlorobutanamido)benzoate

Cat. No.: B2896965
CAS No.: 353765-74-9
M. Wt: 255.7
InChI Key: WHWXJEULBQHODN-UHFFFAOYSA-N
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Description

methyl 4-(4-chlorobutanamido)benzoate is an organic compound with the molecular formula C12H14ClNO3. It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a 4-chlorobutanoylamino substituent on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

methyl 4-(4-chlorobutanamido)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Mode of Action

As an ester, it may undergo hydrolysis under acidic or basic conditions to form carboxylic acids and alcohols . This reaction could potentially be relevant in biological contexts, such as in the stomach’s acidic environment or in metabolic pathways involving esterases.

Biochemical Pathways

For instance, they can be hydrolyzed to carboxylic acids under acidic or basic conditions, converted to amides via an aminolysis reaction, or undergo trans-esterification reactions to form different esters .

Pharmacokinetics

Its metabolism might involve esterase enzymes, which could hydrolyze the ester bond to produce alcohol and carboxylic acid metabolites .

Result of Action

. These reactions could potentially alter cellular processes, depending on the specific context and the presence of other compounds.

Action Environment

The action, efficacy, and stability of Methyl 4-(4-chlorobutanoylamino)benzoate could be influenced by various environmental factors. For instance, the pH of the environment could affect its stability and reactivity, as esters can undergo hydrolysis under acidic or basic conditions . Additionally, the presence of specific enzymes, such as esterases, could influence its metabolism and therefore its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-chlorobutanamido)benzoate typically involves the esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst, followed by the acylation of the resulting methyl 4-aminobenzoate with 4-chlorobutanoyl chloride. The reaction conditions generally include:

    Esterification: Benzoic acid derivative and methanol in the presence of a strong acid such as sulfuric acid or hydrochloric acid.

    Acylation: Methyl 4-aminobenzoate and 4-chlorobutanoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale esterification using continuous flow reactors to ensure efficient mixing and reaction.
  • Acylation in large reactors with controlled temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

methyl 4-(4-chlorobutanamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom in the 4-chlorobutanoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-chlorobutanamido)benzoate
  • Methyl benzoate
  • Ethyl benzoate

Uniqueness

This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

methyl 4-(4-chlorobutanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-17-12(16)9-4-6-10(7-5-9)14-11(15)3-2-8-13/h4-7H,2-3,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWXJEULBQHODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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